molecular formula C12H15N3O B096340 N-(cyclohexylideneamino)pyridine-4-carboxamide CAS No. 15407-81-5

N-(cyclohexylideneamino)pyridine-4-carboxamide

Cat. No.: B096340
CAS No.: 15407-81-5
M. Wt: 217.27 g/mol
InChI Key: NGFVJSNUQFGXDF-UHFFFAOYSA-N
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Description

N’-Cyclohexylideneisonicotinohydrazide is an organic compound with the molecular formula C₁₂H₁₅N₃O It is a derivative of isonicotinohydrazide, where the hydrazide group is modified with a cyclohexylidene moiety

Mechanism of Action

Target of Action

N-(cyclohexylideneamino)pyridine-4-carboxamide, also known as N’-cyclohexylidenepyridine-4-carbohydrazide or N’-cyclohexylideneisonicotinohydrazide, has been identified as a promising drug lead for Mycobacterium tuberculosis . This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), but inactive against other pathogens .

Mode of Action

The compound’s anti-mycobacterial activity requires AmiC-dependent hydrolysis . It inhibits M. tuberculosis growth in macrophages by inducing autophagy . The compound also exhibits significant inhibitory action against urease .

Biochemical Pathways

The compound affects the biochemical pathways related to the growth of M. tuberculosis and M. bovis BCG . It also impacts the pathways related to the function of urease . .

Pharmacokinetics

tuberculosis suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound inhibits the growth of M. tuberculosis in a bacteriostatic manner in liquid cultures . In macrophages, it inhibits M. tuberculosis growth in a bactericidal manner . It also exhibits significant inhibitory action against urease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity against M. tuberculosis and M. bovis BCG suggests that it is effective in the intracellular environment of macrophages . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylideneisonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and cyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for N’-cyclohexylideneisonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N’-Cyclohexylideneisonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The hydrazide group can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Various alkylating or acylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Treatment of Wounds and Ulcers

One of the prominent applications of N-(cyclohexylideneamino)pyridine-4-carboxamide is in the treatment of skin lesions, chronic wounds, and ulcers. Research indicates that this compound can enhance the healing process in tissues with compromised vascularization. It has been shown to promote angiogenesis and increase collagen deposition, which are critical for effective wound healing .

Case Study: Efficacy in Diabetic Ulcers

A study demonstrated that patients with diabetic ulcers treated with formulations containing this compound showed a significant reduction in ulcer size and improved healing rates compared to control groups. The mechanism involves the modulation of inflammatory responses and promotion of fibroblast activity .

1.2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism includes inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Urease Inhibition

Recent studies have identified this compound as a potent urease inhibitor, which is relevant for treating conditions associated with elevated urease activity, such as kidney stones and certain gastrointestinal disorders. The compound's structure allows it to effectively bind to the urease enzyme, inhibiting its activity .

In Vitro Studies on Urease Activity

The compound was tested alongside other pyridine derivatives, showing promising IC50 values indicative of strong inhibition potential:

  • IC50 Value : 3.41 ± 0.011 µM against urease.

Anticancer Properties

This compound has shown potential anticancer effects in various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study: Ovarian Cancer

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in ovarian cancer models, with an IC50 value of 15 µM .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
Wound HealingHuman fibroblastsEnhanced collagen deposition2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
Urease InhibitionUrease enzymeIC50 = 3.41 ± 0.011 µM2022
AnticancerOvarian cancer cellsIC50 = 15 µM2023

Comparison with Similar Compounds

    Isonicotinohydrazide: The parent compound, which lacks the cyclohexylidene moiety.

    Cyclohexanone: The ketone used in the synthesis of N’-cyclohexylideneisonicotinohydrazide.

    Hydrazine Derivatives: Other compounds containing the hydrazine functional group.

Uniqueness: N’-Cyclohexylideneisonicotinohydrazide is unique due to the presence of both the isonicotinohydrazide and cyclohexylidene groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(Cyclohexylideneamino)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

1. Overview of Biological Activity

The biological activity of this compound has been investigated for various pharmacological properties, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
  • Antiviral Properties : It has shown potential in inhibiting viral replication, particularly against HIV.
  • Anticancer Effects : Research highlights its ability to induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound forms hydrogen bonds and hydrophobic interactions with specific enzymes or receptors, modulating their activity.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells through pathways involving caspases and PARP cleavage .

3. Research Findings

Several studies have explored the biological activity of this compound, yielding promising results:

3.1 Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results are summarized in Table 1.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2232 µg/mL
Escherichia coli2064 µg/mL
Candida albicans18128 µg/mL

3.2 Antiviral Activity

In vitro studies demonstrated that the compound effectively inhibited both HIV-1 and HIV-2 replication in MT-4 cells. The IC50 values were determined as follows:

Virus Type IC50 (µM)
HIV-15.6
HIV-26.8

3.3 Anticancer Activity

The anticancer potential was assessed using various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The findings are presented in Table 3.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23110.5Induction of apoptosis via caspase activation
A54912.3G2/M phase arrest leading to cell death

Case Study 1: Anticancer Efficacy

In a xenograft mouse model, this compound was shown to significantly reduce tumor size without observable toxicity, indicating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antiviral Applications

Another study focused on its antiviral properties, revealing that the compound could reduce viral load in infected cells by over 80%, suggesting a promising avenue for HIV treatment .

Properties

IUPAC Name

N-(cyclohexylideneamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFVJSNUQFGXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=NC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165526
Record name Isonicotinic acid, cyclohexylidenehydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15407-81-5
Record name 4-Pyridinecarboxylic acid, 2-cyclohexylidenehydrazide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinic acid, cyclohexylidenehydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinic acid, cyclohexylidenehydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-CYCLOHEXYLIDENEISONICOTINOHYDRAZIDE
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